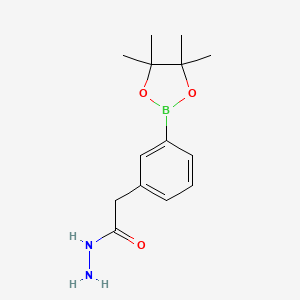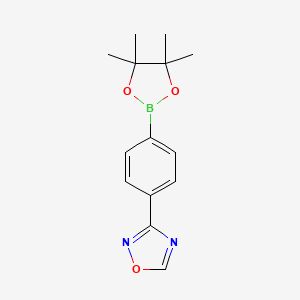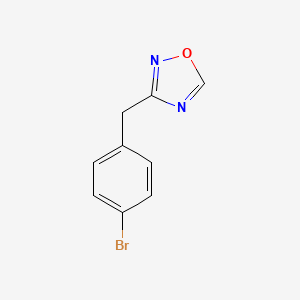
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester
Overview
Description
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester, also known as HOPPIN, is an organoboron compound used in organic synthesis and as an intermediate in the synthesis of pharmaceuticals and other compounds. HOPPIN is a white, crystalline solid that is soluble in polar organic solvents such as alcohols, ethers, and ketones. It is a versatile reagent that can be used in a variety of reactions, including aldol condensations, Michael additions, and Wittig reactions.
Mechanism of Action
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is an organoboron compound, meaning it contains a boron atom that can react with other molecules. The boron atom is electron-deficient, meaning it can form strong bonds with other molecules. This allows it to act as a catalyst in a variety of reactions, such as aldol condensations, Michael additions, and Wittig reactions.
Biochemical and Physiological Effects
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester has not been tested for its biochemical and physiological effects in humans. However, it has been used as an intermediate in the synthesis of pharmaceuticals, and its metabolites may have some biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is a versatile reagent that can be used in a variety of reactions, including aldol condensations, Michael additions, and Wittig reactions. It is also relatively stable and can be stored for long periods of time. However, it is not soluble in water and must be handled with caution due to its potential toxicity.
Future Directions
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester has a wide range of applications in organic synthesis, and its potential has yet to be fully explored. Possible future directions include the use of 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester in the synthesis of novel drugs, the synthesis of polymers, and the synthesis of natural products. Additionally, further research could be done to explore the biochemical and physiological effects of 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester and its metabolites.
Synthesis Methods
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester can be synthesized by the reaction of 3-(2-hydroxyethyl)phenylboronic acid with pinacol in the presence of a base, such as triethylamine. The reaction is carried out in an aprotic solvent, such as dichloromethane, at room temperature. The reaction produces a white crystalline solid that is isolated by filtration and washed with aprotic solvents.
Scientific Research Applications
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester has been used in a variety of scientific research applications, including the synthesis of natural products, the synthesis of pharmaceuticals, and the synthesis of polymers. It has also been used in the synthesis of polymers, such as polyurethanes, polycarbonates, and polyesters.
properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)9-12(18)17-16/h5-8H,9,16H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXFEVCIPTWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136230 | |
| Record name | Benzeneacetic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester | |
CAS RN |
2096335-03-2 | |
| Record name | Benzeneacetic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096335-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)


![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)





